molecular formula C13H12N4 B12725276 3-Pyridinecarbonitrile, 2-amino-4-((3-methylyphenyl)amino)- CAS No. 130688-28-7

3-Pyridinecarbonitrile, 2-amino-4-((3-methylyphenyl)amino)-

Cat. No.: B12725276
CAS No.: 130688-28-7
M. Wt: 224.26 g/mol
InChI Key: WOXVKEFEHVKUMU-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 2-amino-4-((3-methylyphenyl)amino)- is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with an amino group, a carbonitrile group, and an amino group attached to a 3-methylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 2-amino-4-((3-methylyphenyl)amino)- typically involves the reaction of 2-amino-3-pyridinecarbonitrile with 3-methylphenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 2-amino-4-((3-methylyphenyl)amino)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carbonitrile groups can participate in substitution reactions with other chemical entities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-Pyridinecarbonitrile, 2-amino-4-((3-methylyphenyl)amino)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 2-amino-4-((3-methylyphenyl)amino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-pyridinecarbonitrile: A related compound with similar structural features but lacking the 3-methylphenyl group.

    2-Amino-4,5-dimethyl-3-furancarbonitrile: Another pyridine derivative with different substituents.

Uniqueness

3-Pyridinecarbonitrile, 2-amino-4-((3-methylyphenyl)amino)- is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable.

Properties

CAS No.

130688-28-7

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

2-amino-4-(3-methylanilino)pyridine-3-carbonitrile

InChI

InChI=1S/C13H12N4/c1-9-3-2-4-10(7-9)17-12-5-6-16-13(15)11(12)8-14/h2-7H,1H3,(H3,15,16,17)

InChI Key

WOXVKEFEHVKUMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C(=NC=C2)N)C#N

Origin of Product

United States

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